4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidine moiety and a fused naphtho[1,2-d][1,3]thiazole group. This compound’s structural complexity arises from the electron-deficient dioxopyrrolidine ring, which may enhance polarity and hydrogen-bonding capacity, and the bulky naphthothiazole system, which likely influences aromatic stacking interactions.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-18-11-12-19(27)25(18)15-8-5-14(6-9-15)21(28)24-22-23-20-16-4-2-1-3-13(16)7-10-17(20)29-22/h1-10H,11-12H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKVHBKTXUANII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with naphtho[1,2-d][1,3]thiazol-2-yl benzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. It has been shown to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production. This compound also modulates the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 4-(2,5-dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The dioxopyrrolidine group in the target compound contrasts with MPPB’s electron-donating dimethylpyrrole. This difference may alter solubility (higher polarity for the target compound) and target-binding interactions .
- Thermal Stability: Compounds with fused aromatic systems (e.g., Compound 11, m.p. 276°C) exhibit higher melting points than aliphatic-substituted analogs (e.g., Compound 12, m.p. 193°C), suggesting greater crystallinity and stability .
Biological Activity
The compound 4-(2,5-Dioxopyrrolidin-1-yl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the naphtho[1,2-d][1,3]thiazole moiety and subsequent functionalization to introduce the dioxopyrrolidine group.
Antimicrobial Activity
Research has indicated that derivatives of naphtho[1,2-d][1,3]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 5a | 15.8 | S. aureus |
| 5e | 8.0 | MRSA |
| 5c | 31.6 | S. epidermidis |
These results suggest that structural modifications can enhance antibacterial efficacy, with certain substituents leading to lower Minimum Inhibitory Concentration (MIC) values.
Anticancer Activity
Studies have also explored the anticancer potential of similar compounds. The naphtho[1,2-d][1,3]thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of naphtho[1,2-d][1,3]thiazole derivatives against clinical isolates of MRSA. The results indicated that specific modifications to the thiazole ring significantly increased antibacterial potency.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that compounds with the naphtho[1,2-d][1,3]thiazole structure exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The presence of the dioxopyrrolidine moiety may interfere with nucleic acid synthesis.
- Disruption of Membrane Integrity : The amphiphilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Q & A
Q. What statistical frameworks ensure robust data interpretation in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
